Brevinin-1PRb
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPVLAGLTPSIVPKLVCLLTKKC |
Origin of Product |
United States |
Ii. Structural Biology and Conformational Analysis of Brevinin 1prb
Primary Structure Characterization
The primary structure, the linear sequence of amino acids, is the foundational level of a protein's architecture, dictating all higher levels of folding. savemyexams.com
Brevinin-1PRb is a 24-residue peptide. novoprolabs.comresearchgate.net Its specific sequence of amino acids has been determined through detailed analysis of the purified peptide. novoprolabs.com The sequence is characterized by a significant proportion of hydrophobic amino acids, a common feature among many antimicrobial peptides that interact with cell membranes. imrpress.com
The elucidated amino acid sequence for this compound is presented below. novoprolabs.com
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | Phenylalanine | F |
| 2 | Leucine | L |
| 3 | Proline | P |
| 4 | Valine | V |
| 5 | Leucine | L |
| 6 | Alanine (B10760859) | A |
| 7 | Glycine (B1666218) | G |
| 8 | Leucine | L |
| 9 | Threonine | T |
| 10 | Proline | P |
| 11 | Serine | S |
| 12 | Isoleucine | I |
| 13 | Valine | V |
| 14 | Proline | P |
| 15 | Lysine (B10760008) | K |
| 16 | Leucine | L |
| 17 | Valine | V |
| 18 | Cysteine | C |
| 19 | Leucine | L |
| 20 | Leucine | L |
| 21 | Threonine | T |
| 22 | Lysine | K |
| 23 | Lysine | K |
| 24 | Cysteine | C |
| This table details the primary amino acid sequence of this compound. novoprolabs.com |
Following protein synthesis, many peptides undergo post-translational modifications, which are crucial for their structural integrity and function. scispace.com In the brevinin family, a common modification is the formation of an intramolecular disulfide bond. researchgate.net this compound contains two cysteine residues at positions 18 and 24. novoprolabs.com These residues form a covalent disulfide bond, creating a cyclic heptapeptide (B1575542) domain at the C-terminus of the molecule. researchgate.netresearchgate.net This conserved cyclic structure is often referred to as the "Rana-box" and is a hallmark of many brevinin-1 (B586460) family peptides. researchgate.net
While some other antimicrobial peptides, including certain brevinins, feature a C-terminally amidated residue, this is often the result of a C-terminal glycine being post-translationally modified. researchgate.net The sequence of this compound, however, terminates with a cysteine involved in the disulfide bridge, indicating that amidation is not its characteristic modification. novoprolabs.comresearchgate.net
Amino Acid Sequence Elucidation
Secondary and Tertiary Structure Investigations
The secondary and tertiary structures refer to the three-dimensional folding of the peptide chain, which is critical for its biological activity. savemyexams.comcreative-biolabs.com
The conformation of this compound is highly dependent on its environment. In aqueous solutions, brevinin-1 family peptides typically exist in a disordered, random coil state. nih.govnih.gov However, their structure changes dramatically in environments that mimic the phospholipid membranes of target cells. nih.govnih.gov
Studies on brevinin peptides in membrane-mimetic media, such as trifluoroethanol (TFE) solutions or in the presence of detergents like sodium dodecyl sulfate (B86663) (SDS) micelles, show a distinct transition to a more ordered structure. nih.govmdpi.com These environments reduce the polarity of the solvent, favoring the formation of intramolecular hydrogen bonds that stabilize secondary structures. nih.gov The peptide is thought to reside near the surfactant head groups of micelles, in a water-permeated region, rather than deep within the hydrophobic core. nih.gov
Upon interaction with a membrane-mimetic environment, this compound and related peptides exhibit a strong propensity to form an alpha-helical structure. researchgate.netnih.gov The alpha-helix is a common secondary structural motif where the polypeptide chain coils into a right-handed spiral. wikipedia.org This conformation is stabilized by hydrogen bonds between the backbone carbonyl and amide groups. khanacademy.org
The alpha-helix formed by brevinin-1 peptides is typically amphipathic, meaning it has both a hydrophobic face and a hydrophilic face. imrpress.com This arrangement is crucial for its interaction with membranes. Structural studies on the closely related brevinin-1BYa in micellar environments revealed a flexible helix-hinge-helix motif, with the two alpha-helical segments lying parallel to the surface of the micelle. nih.gov The hydrophobic side chains face the core of the micelle, while the hydrophilic residues point outwards. nih.gov The presence of proline residues in the sequence of this compound, particularly at positions 3, 10, and 14, likely introduces kinks or hinges in the helical structure, contributing to its specific three-dimensional shape. novoprolabs.comnih.gov
The disulfide bond is a covalent linkage between the sulfur atoms of two cysteine residues, and it plays a critical role in stabilizing the tertiary structure of many proteins and peptides. nanotempertech.combiorxiv.org In this compound, the intramolecular disulfide bond between Cys18 and Cys24 creates the cyclic "Rana-box" structure at the C-terminus. researchgate.net
This covalent bridge significantly enhances the structural stability of the peptide. nanotempertech.comresearcher.life By tethering the C-terminal portion of the peptide, the disulfide bond restricts the conformational freedom of the polypeptide chain, which can help maintain the peptide's active shape. nih.gov This stabilization is crucial for the peptide to withstand potentially denaturing conditions and to present the correct orientation of amino acid side chains for interacting with target membranes. biorxiv.org While some acyclic brevinins do exist, the conserved C-terminal cyclic domain in the majority of the brevinin-1 family underscores its structural and functional importance. researchgate.net
Alpha-Helical Propensity and Formation
Advanced Spectroscopic and Computational Approaches
To elucidate the structural properties of this compound, researchers employ a variety of sophisticated techniques. These methods provide insights into the peptide's secondary structure, its three-dimensional fold in solution, and its dynamic behavior, particularly upon interacting with lipid membranes.
Circular Dichroism Spectroscopy for Structural Assessment
Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of proteins and peptides in solution. ntu.edu.sgcreative-proteomics.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. ntu.edu.sgcreative-proteomics.com The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, and random coils. ntu.edu.sg
While direct CD spectroscopic studies specifically on this compound are not extensively documented in publicly available literature, the structural behavior of closely related peptides from the brevinin family, such as Brevinin-1E, has been characterized using this technique. These studies consistently show that in an aqueous solution, the peptides exist in a predominantly random coil conformation. researcher.life This is indicated by a CD spectrum with a strong negative band around 200 nm.
However, upon introduction into a membrane-mimicking environment, such as a mixture of trifluoroethanol (TFE) and water or in the presence of detergent micelles, a significant conformational change is observed. researcher.life The CD spectra of brevinin peptides in these environments display the characteristic features of an α-helical structure: two negative bands at approximately 208 nm and 222 nm, and a strong positive band at around 193 nm. This transition from a disordered to an ordered state is a hallmark of many antimicrobial peptides and is critical for their interaction with and disruption of microbial cell membranes. Based on these findings for its homologs, a similar conformational adaptability is predicted for this compound.
Table 1: Characteristic Circular Dichroism (CD) Wavelengths for Common Peptide Secondary Structures
| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |
| α-Helix | ~193 | ~208, ~222 |
| β-Sheet | ~195-200 | ~215-220 |
| Random Coil | ~212 | ~198 |
Molecular Dynamics Simulations and In Silico Modeling for Conformational Prediction
Molecular dynamics (MD) simulations and other in silico modeling techniques provide a computational lens to study the conformational dynamics and interactions of peptides like this compound at an atomic level. nih.gov These methods can simulate the behavior of a peptide in various environments, such as in water or embedded in a lipid bilayer, offering insights that complement experimental data from spectroscopy. nih.gov
While specific MD simulation studies exclusively focused on this compound are not readily found, the principles of its conformational behavior can be inferred from simulations of homologous antimicrobial peptides. In silico studies of peptides like Brevinin-1BYa have been used to refine and understand the structures obtained from NMR. nih.gov These simulations can predict how the peptide orients itself with respect to a model membrane.
Typically, MD simulations of brevinin peptides in a lipid bilayer environment show that the α-helical structure, adopted upon membrane interaction, lies parallel to the surface of the membrane. The hydrophobic face of the amphipathic helix inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic face remains exposed to the aqueous environment or interacts with the lipid headgroups. This orientation is believed to be a key step in the mechanism by which these peptides disrupt the membrane integrity of target cells. These computational models provide a dynamic picture of the peptide-membrane interactions that are critical for the biological function of this compound.
Iii. Biosynthesis and Molecular Regulation of Brevinin 1prb Expression
Genetic Basis of Brevinin-1PRb Production
The synthesis of this compound is a genetically encoded process. Like many other antimicrobial peptides (AMPs) found in frog skin, this compound originates from a larger precursor protein, the structure of which is dictated by a specific gene sequence. nih.gov
The genetic blueprint for this compound has been elucidated through the application of molecular cloning techniques, specifically the construction and screening of cDNA libraries derived from frog skin. nih.govlibretexts.org This process involves isolating messenger RNA (mRNA) from the skin, which is then reverse-transcribed into complementary DNA (cDNA). cd-genomics.com These cDNA molecules are subsequently inserted into cloning vectors and introduced into host organisms, such as bacteria, to create a library of clones. libretexts.orgthermofisher.com
By screening these libraries, researchers can identify the specific clones containing the gene sequence for the this compound precursor. nih.govoita-u.ac.jp Sequence analysis of these cDNA clones reveals that the precursor protein typically has a tripartite structure. nih.gov This structure consists of a signal peptide, an acidic propiece, and the sequence of the mature this compound peptide itself. nih.gov While the signal peptide is highly conserved among related frog species, the sequences of the acidic propiece and the mature peptide show greater diversity. nih.gov
Once the precursor protein is synthesized, it undergoes a series of post-translational modifications to release the active this compound peptide. This processing pathway involves several key enzymatic steps. The initial signal peptide is cleaved off, directing the precursor to the secretory pathway.
A critical step in the maturation of many antimicrobial peptides, including those in the brevinin family, is the proteolytic cleavage at specific sites. nih.gov For instance, in the precursors of temporins, another family of frog skin peptides, a Lys-Arg sequence serves as a recognition site for convertase enzymes. nih.gov Following this cleavage, carboxypeptidases may be involved in trimming the C-terminus. nih.gov In some cases, the C-terminal residue is a glycine (B1666218), which can act as a substrate for peptidyl-glycine alpha-amidating monooxygenase, resulting in an amidated C-terminus. researchgate.net This amidation is a common feature of many bioactive peptides and can be crucial for their biological activity.
cDNA Cloning and Gene Sequence Analysis
Cellular Localization and Secretion Mechanisms
The synthesis and storage of this compound are compartmentalized within specialized structures in the amphibian skin, ensuring its availability for rapid release upon stimulation.
This compound, like other amphibian antimicrobial peptides, is synthesized within specialized dermal glands known as granular glands. imrpress.comfrontiersin.orgresearchgate.net These glands are distributed across the skin, often with a higher concentration on the dorsal side. frontiersin.org The synthesis occurs in the multinucleated cells that make up these glands. nih.govmdpi.com These glands serve as reservoirs for a cocktail of bioactive molecules, including a diverse array of antimicrobial peptides. frontiersin.orgresearchgate.net
Following their synthesis, the antimicrobial peptides are packaged and stored in secretory granules within the granular glands. nih.govmdpi.com This storage mechanism allows for the accumulation of a large quantity of peptides, ready for immediate deployment. The release of these peptides onto the skin surface is achieved through a holocrine secretion mechanism. nih.govimrpress.commdpi.com This process involves the rupture of the entire gland cell, releasing its contents, including the stored granules, through a duct that opens onto the skin surface. imrpress.com This explosive release ensures a rapid and high-concentration delivery of this compound and other defense molecules to the site of injury or infection.
Synthesis within Dermal Glands of Amphibian Skin
Regulatory Mechanisms of this compound Expression
The expression of this compound is not static but is influenced by a variety of internal and external factors, allowing the frog to modulate its chemical defenses in response to its environment and physiological state.
The secretion of antimicrobial peptides from granular glands can be both constitutive, occurring at a low level continuously, and inducible. nih.gov Inducible secretion is triggered by stimuli such as stress, physical injury, or infection. nih.gov For example, the release of granular gland contents can be stimulated by electrical means or by the administration of norepinephrine. frontiersin.org
Environmental factors can also play a significant role in regulating the production of antimicrobial peptides. Studies on other brevinin peptides, such as brevinin-1SY in Rana sylvatica, have shown that environmental temperature can influence its production. frontiersin.org While the precise molecular pathways are still under investigation, it is hypothesized that factors like microbial load on the skin surface could stimulate pattern recognition receptors on epidermal cells, leading to downstream signaling that induces the transcription of antimicrobial peptide genes. frontiersin.org In some amphibian species, the production of antimicrobial peptides is also known to be regulated by thyroid hormones and can exhibit seasonal variations. nih.govmdpi.com
Influence of Environmental Stressors on Peptide Production
The expression of this compound and other amphibian peptides is highly sensitive to environmental conditions, which can act as significant stressors. These stressors can trigger changes in peptide production as part of the frog's adaptive response to maintain health and survive threats.
A primary environmental stressor is the presence of pathogens. The chytrid fungus Batrachochytrium dendrobatidis (Bd) is a widespread pathogen that has caused amphibian population declines globally. canada.ca Experimental studies on Rana pretiosa have shown that while the frogs can become infected with Bd, they are largely resistant and capable of clearing the infections. researchgate.net This resistance suggests an effective immune response, in which antimicrobial peptides like this compound likely play a crucial role. researchgate.net However, the stress of infection is not without cost, as infected frogs were found to gain significantly less mass than their uninfected counterparts. researchgate.net
Physical environmental stressors also profoundly impact peptide synthesis. Research on the closely related wood frog, Rana sylvatica, and its specific Brevinin-1 (B586460) peptide (Brevinin-1SY) provides a detailed model for these effects. Different stressors were found to have distinct effects on the levels of Brevinin-1SY mRNA in the skin:
Freezing: After 24 hours of freezing, a natural stress for this freeze-tolerant species, the expression of Brevinin-1SY mRNA in the dorsal skin significantly decreased. biologists.combiologists.com
Anoxia: In response to 24 hours without oxygen (anoxia), Brevinin-1SY mRNA levels markedly increased in the ventral skin. biologists.combiologists.com
Dehydration: When frogs experienced a 40% loss of body water, the expression of Brevinin-1SY mRNA significantly increased in both dorsal and ventral skin. biologists.combiologists.com
Despite the varied mRNA responses, skin peptide extracts from frogs subjected to freezing, anoxia, and dehydration all showed significantly higher antimicrobial activity against the bacterium Escherichia coli and the fungus Pythium sulcatum compared to non-stressed controls. nih.gov
Table 2: Effect of Environmental Stressors on Brevinin-1SY mRNA Expression in Rana sylvatica Skin
| Stressor (Duration) | Tissue | Change in mRNA Expression (Fold-change vs. Control) | Source(s) |
| Freezing (24h) | Dorsal Skin | ▼ ~0.6-fold | biologists.combiologists.com |
| Anoxia (24h) | Ventral Skin | ▲ ~5.23-fold | biologists.combiologists.com |
| Dehydration (40%) | Dorsal Skin | ▲ ~2.39-fold | biologists.com |
| Dehydration (40%) | Ventral Skin | ▲ ~3.29-fold | biologists.com |
Endocrine and Seasonal Modulations of Secretion
The regulation of this compound production is intrinsically linked to the frog's internal hormonal cycles and seasonal rhythms, which prepare the animal for predictable environmental changes and life events.
Endocrine Modulation: Hormones are key internal signaling molecules that modulate AMP synthesis. As noted, glucocorticoids , the primary stress hormones, generally act to suppress AMP gene transcription. researchgate.netnih.gov This is thought to be a mechanism to prevent excessive inflammation or to redirect energy during a prolonged stress response. oup.com However, the relationship can be complex; one study on the northern leopard frog (Lithobates pipiens) found that repeated administration of a synthetic corticosteroid led to an increase in AMP gene expression, suggesting that the effect may vary based on species, the nature of the hormonal stimulus, and the experimental context. nih.gov
Thyroid hormones are another critical regulator, particularly during development. nih.gov The process of metamorphosis, where a tadpole transforms into a frog, is driven by thyroid hormones. Studies on Rana sylvatica show that the expression of Brevinin-1SY is very low in early-stage tadpoles but increases significantly during the later stages of metamorphosis. biologists.comresearchgate.net This developmental upregulation ensures that the young frog is equipped with a functional chemical defense system as it transitions to a terrestrial or semi-terrestrial life.
Seasonal Modulations: Amphibians living in temperate climates experience dramatic seasonal changes in temperature, humidity, and pathogen risk. Their immune defenses, including AMP production, often exhibit corresponding seasonal cycles. Studies on the Southern leopard frog (Rana sphenocephala) revealed that the concentration of stored AMPs and their effectiveness at inhibiting the growth of Bd were highest during the cooler autumn and winter months. pitt.edu This period coincides with the highest risk of Bd infection, indicating that frogs may proactively increase their peptide defenses in preparation for the infectious season. pitt.edu This preparatory response is likely driven by environmental cues like temperature and photoperiod, which influence the frog's endocrine system. Interestingly, during winter, frogs with lower stored peptide levels were also observed to have lower Bd infection loads, which may reflect a higher rate of peptide secretion to actively combat infections during the cold, when peptide synthesis is likely slower. pitt.edu
Table 3: Summary of Hormonal and Seasonal Influences on Rana AMP Regulation
| Modulator | Specific Factor | Effect on AMP Synthesis/Secretion | Mechanism/Context | Source(s) |
| Endocrine | Glucocorticoids | Generally inhibits transcription | Increases IκBα, suppressing NF-κB activation in response to stress. | researchgate.netnih.govoup.com |
| Thyroid Hormones | Increases transcription | Drives expression during metamorphosis to equip juvenile frogs with defenses. | biologists.comnih.govresearchgate.net | |
| Seasonal | Cooler Temperatures / Shorter Photoperiod (Autumn/Winter) | Increases stored peptide concentrations and effectiveness | A preparatory immune response to predictable increases in pathogen risk (Bd). | pitt.edu |
Iv. Mechanisms of Action of Brevinin 1prb at the Cellular and Molecular Levels
Membrane Interaction and Permeabilization
The primary and most widely accepted mechanism of action for the majority of antimicrobial peptides, including those in the brevinin family, is the physical disruption of the microbial cell membrane. researchgate.netmdpi-res.com This process leads to the leakage of essential ions and metabolites, dissipation of membrane potential, and ultimately, cell death. mdpi-res.com The interaction is a rapid process, which is a key advantage as it reduces the likelihood of microorganisms developing resistance. researchgate.net
Electrostatic Interactions with Anionic Microbial Membranes
The initial step in the antimicrobial action of brevinin peptides is the electrostatic attraction between the cationic peptide and the anionic components of microbial membranes. nih.govnih.gov Microbial membranes are rich in negatively charged molecules, such as phosphatidylglycerol, cardiolipin, and teichoic acids (in Gram-positive bacteria) or lipopolysaccharides (LPS) (in Gram-negative bacteria). In contrast, the membranes of vertebrate cells, like human red blood cells, are typically composed of zwitterionic phospholipids (B1166683) (e.g., phosphatidylcholine, sphingomyelin) and cholesterol, resulting in a membrane surface with a net neutral charge. This charge difference provides the basis for the selective targeting of microbial cells over host cells.
The presence of cationic amino acid residues (like lysine) in the brevinin sequence confers a net positive charge, facilitating its accumulation on the microbial surface. nih.gov This binding is a prerequisite for the subsequent steps of membrane disruption. imrpress.com
Table 1: Properties of Brevinin-1PRb
| Property | Description | Reference |
|---|---|---|
| Source | Skin secretion of the Oregon spotted frog (Rana pretiosa) | imrpress.comfrontiersin.org |
| Amino Acid Sequence | FLPVLAGLTPSIVPKLVCLLTKKC | frontiersin.org |
| Net Charge | Positive (due to Lysine (B10760008) residues) | nih.govfrontiersin.org |
Pore Formation and Membrane Disruption Models
Following the initial electrostatic binding, the peptide inserts into the lipid bilayer, leading to its permeabilization. Several models have been proposed to describe this process, and the exact mechanism can vary depending on the peptide's structure, its concentration, and the composition of the target membrane. For brevinin-family peptides, the mechanisms are thought to align with established models such as the "barrel-stave," "toroidal pore," or "carpet-like" models. mdpi.comshu.ac.uk
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, aggregating to form a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid acyl chains of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel through which ions and water can pass. mdpi.com
Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in the toroidal model, the lipid monolayers bend continuously through the pore, so that the pore is lined by both the peptides and the head groups of the lipid molecules. mdpi.comtuat.ac.jp This model involves significant disruption of the membrane structure.
Carpet-Like Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid head groups. mdpi.com Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane bilayer. mdpi.com
Studies on brevinin analogues suggest that they can kill bacteria through a combination of these pore-formation and membrane-disruption modes. mdpi.com
Table 2: Overview of Membrane Disruption Models
| Model | Mechanism Description |
|---|---|
| Barrel-Stave | Peptides aggregate within the membrane to form a barrel-like channel with hydrophilic interiors. |
| Toroidal Pore | Peptides and lipid head groups together line the pore, causing the membrane to curve inward. |
| Carpet-Like | Peptides coat the membrane surface and, at a critical concentration, cause detergent-like solubilization of the bilayer. |
SYTOX Green Assays for Membrane Integrity Assessment
The permeabilization of the cytoplasmic membrane by peptides like brevinins can be experimentally verified using fluorescent probes such as SYTOX Green. nih.govmdpi.com SYTOX Green is a high-affinity nucleic acid stain that is unable to cross the intact membranes of living cells. nih.govthermofisher.com Therefore, in a population of healthy cells, fluorescence is minimal.
When antimicrobial peptides disrupt the membrane, it becomes permeable to the dye. nih.gov The SYTOX Green stain then enters the cell, binds to intracellular nucleic acids (DNA and RNA), and exhibits a significant increase in fluorescence upon binding. researchgate.net The intensity of this fluorescence can be measured over time using techniques like flow cytometry or fluorescence spectroscopy, providing a direct and quantitative assessment of membrane damage. thermofisher.comnih.gov Mechanistic studies on engineered analogues of brevinin-1 (B586460) have utilized SYTOX Green uptake assays to confirm that membrane disruption is a primary mode of their bactericidal action. nih.govnih.gov
Intracellular Target Modulation
While membrane disruption is a key bactericidal mechanism, some antimicrobial peptides can translocate across the microbial membrane without causing complete lysis and then act on intracellular targets. mdpi-res.comimrpress.com This dual-action model can enhance their efficacy and potentially overcome resistance mechanisms that involve membrane alterations.
Inactivation of Essential Intracellular Processes
Once inside the cell, antimicrobial peptides can interfere with a variety of essential anabolic processes. researchgate.net The specific intracellular targets can include the inhibition of cell wall synthesis, protein synthesis, or nucleic acid synthesis. mdpi.com Some peptides may also disrupt enzymatic activity or interfere with cellular respiration. For instance, studies on Brevinin-2R, a related peptide, have shown that it can decrease the mitochondrial membrane potential and cellular ATP levels, indicating an interaction with cellular energy metabolism. nih.gov While specific studies detailing the inactivation of intracellular processes by this compound are limited, the possibility of such mechanisms remains, consistent with the broader activities of the brevinin family and other AMPs. nih.gov
Binding to Nucleic Acids and Ribosomal Components
A potential intracellular mechanism for antimicrobial peptides is direct binding to nucleic acids (DNA and RNA) or ribosomal components, thereby inhibiting protein synthesis. mdpi.comnih.gov The polyanionic nature of nucleic acids makes them a plausible target for cationic peptides that have entered the cytoplasm. Such binding could block the processes of replication and transcription.
Furthermore, some peptides, particularly proline-rich AMPs, have been shown to specifically target the ribosome, inhibiting the translation process. mdpi.com For example, certain peptides can bind to the 70S ribosome and obstruct the exit tunnel for newly synthesized polypeptides. mdpi.com Ribosomal proteins themselves contain structural motifs, such as β-hairpins, that are specialized for binding nucleic acids, highlighting the potential for such interactions. Although direct evidence of this compound binding to nucleic acids or ribosomes has not been extensively documented, this remains a plausible secondary mechanism of action shared by many cationic antimicrobial peptides. mdpi.comnih.gov
Modulation of Signal Transduction Pathways
While the primary antimicrobial mechanism of the Brevinin-1 family of peptides, including this compound, is the physical disruption of cell membranes, emerging research indicates that these peptides can also exert immunomodulatory effects by interacting with and modulating intracellular signal transduction pathways. This activity is a crucial aspect of the host's innate immune response, moving beyond simple microbial lysis to actively regulating inflammation.
The direct effects of this compound on specific signaling cascades have not been extensively characterized; however, studies on closely related Brevinin-1 peptides provide significant insights. For instance, the peptide Brevinin-1GHd has been shown to possess significant anti-inflammatory properties by directly intervening in cellular signaling. In macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS), Brevinin-1GHd was found to suppress the release of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.org This suppressive action was achieved through the inactivation of the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org The MAPK cascade is a central regulator of cellular processes, including inflammation, and its inhibition by a Brevinin-1 peptide highlights a sophisticated mechanism of immune modulation. frontiersin.orgmdpi.com
This capacity to modulate host inflammatory responses is a recognized feature of many antimicrobial peptides (AMPs). mdpi.com AMPs can inhibit the LPS-activated MAPK signaling pathways in macrophages, thereby reducing the inflammatory response. nih.gov The nuclear factor-kappaB (NF-κB) pathway, another critical regulator of immune and inflammatory gene expression, is also a known target for modulation by AMPs. asm.orgfrontiersin.orgresearchgate.net In various organisms, the induction of AMPs themselves is regulated by NF-κB-like transcription factors, indicating a complex feedback loop where these peptides are both products and regulators of the innate immune response. asm.orgbiorxiv.orgpnas.org By neutralizing LPS and inhibiting key pathways like MAPK and NF-κB, peptides of the Brevinin-1 family may help prevent the excessive inflammation that can lead to sepsis and tissue damage during an infection. frontiersin.org
| Peptide | Signaling Pathway | Observed Effect | Cell Type | Reference |
|---|---|---|---|---|
| Brevinin-1GHd | Mitogen-Activated Protein Kinase (MAPK) | Inactivation of the pathway, leading to suppression of TNF-α, NO, IL-6, and IL-1β release. | RAW 264.7 Macrophages | frontiersin.org |
Specificity of Interaction
The therapeutic potential of an antimicrobial peptide is fundamentally linked to its ability to selectively target microbial cells while sparing host cells. For this compound and related peptides, this specificity is governed by a combination of differential membrane properties and the peptide's own physicochemical characteristics.
Differential Binding to Microbial vs. Eukaryotic Membranes
The primary basis for the selective targeting of microbial cells by Brevinin-1 peptides is the distinct difference in the composition and net electrical charge of microbial versus eukaryotic cell membranes. Bacterial membranes are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol and cardiolipin. nih.gov This imparts a strong negative surface charge, which promotes the initial electrostatic attraction of cationic (positively charged) peptides like this compound. nih.govmdpi.combioone.org
In contrast, the outer leaflet of eukaryotic cell membranes, such as those of human red blood cells, is primarily composed of zwitterionic (electrically neutral) phospholipids like phosphatidylcholine and sphingomyelin, and also contains cholesterol, which tends to stabilize the bilayer. nih.gov This neutral surface charge results in a weaker electrostatic attraction for cationic AMPs.
However, the selectivity of Brevinin-1 peptides is not absolute. Many members of this family exhibit potent antimicrobial activity but are also strongly hemolytic, meaning they can lyse eukaryotic red blood cells. researchgate.netresearchgate.net For example, Brevinin-1BYa is highly active against the fungus Candida albicans and the bacterium Staphylococcus aureus, but its therapeutic utility is limited by its strong hemolytic activity. researchgate.net Similarly, Brevinin-1Ja was found to be relatively toxic to mammalian cells. bioone.org This indicates that while the initial electrostatic attraction is a key step, other factors contribute to the peptide's lytic function, which can sometimes override the selectivity for microbial targets.
Factors Influencing Selectivity (e.g., Charge, Hydrophobicity, Amphipathicity)
The degree of selectivity demonstrated by this compound is a finely tuned balance of several physicochemical properties.
Charge: The net positive charge of the peptide is a critical determinant for its initial binding to negatively charged microbial surfaces. nih.govmdpi.com This electrostatic interaction concentrates the peptide at the target membrane, a necessary first step for its antimicrobial action.
Hydrophobicity: This property, conferred by the presence of nonpolar amino acids, drives the insertion of the peptide into the hydrophobic core of the lipid bilayer, which is essential for membrane disruption. imrpress.com However, there is a delicate balance; excessive hydrophobicity can lead to a loss of selectivity, as the peptide will readily partition into and disrupt the membranes of host eukaryotic cells, leading to high cytotoxicity. mdpi.comnih.gov Therefore, an optimal level of hydrophobicity is required to maintain potent antimicrobial activity while minimizing damage to host cells.
Amphipathicity: Brevinin-1 peptides are known to adopt an amphipathic α-helical structure upon interacting with a membrane-mimetic environment. nih.govmdpi.com This structure spatially separates the hydrophobic and hydrophilic amino acid residues onto opposite faces of the helix. This arrangement is crucial for its mechanism of action, allowing the hydrophobic face to insert into the lipid bilayer while the hydrophilic face may interact with phospholipid head groups or form the interior of a lytic pore. bioone.org The presence of a proline residue, as seen in this compound at position 10, often induces a stable kink or hinge in the helical structure, which can be critical for its membrane-disrupting activity. nih.govresearchgate.net
The C-terminal "Rana box," a cyclic domain formed by a disulfide bridge, is a characteristic feature of most Brevinin-1 peptides. nih.govmdpi.com While once thought to be essential for activity, studies have shown that linear analogues or peptides lacking this domain can still possess antimicrobial function, though the ring structure often plays a role in modulating activity and selectivity. researchgate.netresearchgate.net
| Physicochemical Property | Role in Microbial Membrane Interaction | Impact on Selectivity |
|---|---|---|
| Net Positive Charge (Cationicity) | Mediates initial electrostatic attraction to negatively charged microbial membranes. | High positive charge enhances binding to microbial cells over the more neutral eukaryotic cells. |
| Hydrophobicity | Drives the insertion of the peptide into the nonpolar lipid core of the membrane, leading to disruption. | A critical balance is required. Too low, and the peptide cannot insert effectively; too high, and it loses selectivity, becoming toxic to host cells. |
| Amphipathicity | The formation of an α-helix with segregated polar and nonpolar faces facilitates membrane perturbation and pore formation. | A well-defined amphipathic structure is crucial for potent lytic activity against target membranes. |
V. Spectrum of Biological Activities of Brevinin 1prb Excluding Clinical Human Data
Comprehensive Antimicrobial Efficacy
Brevinin-1PRb exhibits a broad spectrum of antimicrobial activity, effectively targeting Gram-positive and Gram-negative bacteria, as well as fungi. cpu-bioinfor.orgscribd.com The brevinin family of peptides, in general, is known for its potent microbicidal effects against a wide array of pathogens. nih.gov
Research has consistently demonstrated the potent activity of brevinin peptides against Gram-positive bacteria. While specific data for this compound against Enterococcus faecium is not extensively detailed in the provided results, the broader family of brevinin-1 (B586460) peptides shows significant efficacy. For instance, a study on brevinin-1pl and its analogues highlighted its activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µM. frontiersin.org Another study on brevinin-1E-OG9 and its analogues also showed potent activity against S. aureus and MRSA. researchgate.net The general consensus is that brevinin-1 peptides are highly effective against Gram-positive bacteria, including formidable pathogens like Staphylococcus aureus. researchgate.netnih.govresearchgate.net
Table 1: Antibacterial Activity of Brevinin-1 Family Peptides Against Gram-Positive Pathogens
| Peptide/Analogue | Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| Brevinin-1pl | MRSA | 2 | frontiersin.org |
| Brevinin-1pl-3H | MRSA | 4 | frontiersin.org |
| Brevinin-1pl-5R | E. faecium | 2 | frontiersin.org |
| Brevinin-1Da | S. aureus | 7 | nih.gov |
The efficacy of the brevinin-1 family extends to Gram-negative bacteria. Studies on various brevinin-1 peptides have documented their inhibitory action against common Gram-negative pathogens. For example, brevinin-1Da was found to have a MIC of 30 µM against Escherichia coli. nih.gov Similarly, brevinin-1BYa showed activity against E. coli with a MIC of 17 µM. researchgate.net Research on brevinin-2PRa, a related peptide, demonstrated high potency against a range of Gram-negative bacteria including E. coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values between 6 and 12 µM. nih.gov While Brevinin-1PRa, a closely related peptide to this compound, showed weak activity against E. coli with a MIC greater than 100 µM, other members of the brevinin family have shown more potent effects.
Table 2: Antibacterial Activity of Brevinin Family Peptides Against Gram-Negative Pathogens
| Peptide | Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| Brevinin-1Da | E. coli | 30 | nih.gov |
| Brevinin-1BYa | E. coli | 17 | researchgate.net |
| Brevinin-1Sa | E. coli | 55 | nih.gov |
| Brevinin-1Sb | E. coli | 17 | nih.gov |
| Brevinin-1Sc | E. coli | 14 | nih.gov |
| Brevinin-2PRa | E. coli, P. aeruginosa, K. pneumoniae | 6-12 | nih.gov |
This compound has demonstrated notable antifungal properties. cpu-bioinfor.org The brevinin-1 family of peptides, as a whole, exhibits potent activity against various fungi and yeasts. nih.govresearchgate.net Specifically, peptides from the brevinin-1 family have shown high potency against Batrachochytrium dendrobatidis, the fungus responsible for chytridiomycosis in amphibians, with MICs in the range of 6.25-12.5 µM. This suggests a crucial role for these peptides in the defense of frog populations against this devastating pathogen. plos.orgwoah.org Furthermore, brevinin-1 peptides are active against the human pathogen Candida albicans. researchgate.netresearchgate.netmdpi.comunesp.brmdpi.com For instance, Brevinin-1BYa was found to be particularly potent against C. albicans with a MIC of 3 µM. researchgate.net Brevinin-1PRa also showed activity against C. albicans, albeit at a higher MIC of 100 µM.
Table 3: Antifungal and Anti-Yeast Activity of Brevinin-1 Family Peptides
| Peptide | Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| Brevinin-1 family peptides | B. dendrobatidis | 6.25-12.5 | |
| Brevinin-1BYa | C. albicans | 3 | researchgate.net |
The ability of bacteria to form biofilms presents a significant challenge in treating infections. Several studies have highlighted the anti-biofilm potential of brevinin peptides. mdpi.comncrst.namdpi.comnih.govnih.gov For instance, Brevinin-1GHa was shown to be capable of eliminating biofilms of S. aureus, E. coli, and C. albicans. researchgate.net Another study reported that temporin-FLa, a related peptide, demonstrated antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Designed analogues of brevinin-1OS also showed the ability to inhibit the formation of biofilms and eradicate mature biofilms of S. aureus and MRSA. mdpi.com These findings suggest that brevinin peptides, including this compound, could be valuable in combating biofilm-associated infections.
Antifungal and Anti-Yeast Activity (e.g., Candida albicans, Batrachochytrium dendrobatidis)
Pre-Clinical Anticancer Activity
In addition to their antimicrobial prowess, some members of the brevinin family have exhibited cytotoxic effects against cancer cell lines, positioning them as potential candidates for novel cancer therapies. frontiersin.org
Recent research has explored the anticancer potential of brevinin peptides against various human cancer cell lines. frontiersin.orgresearchgate.net A study investigating brevinin-1pl and its analogues demonstrated significant inhibitory efficacy against both MCF-7 breast cancer cells and H838 non-small cell lung cancer cells at a concentration of 10⁻⁴ M. frontiersin.orgmdpi.commdpi.comresearchgate.netnih.govplos.org This indicates that these peptides can induce cytotoxicity in these malignant cell lines. The study also highlighted that strategic amino acid substitutions could optimize the therapeutic potential of these peptides, potentially enhancing their efficacy and reducing side effects. frontiersin.org
Table 4: Pre-Clinical Anticancer Activity of Brevinin-1pl and its Analogues
| Peptide/Analogue | Cell Line | Concentration | Effect | Reference |
|---|---|---|---|---|
| Brevinin-1pl and analogues | MCF-7 (Breast Cancer) | 10⁻⁴ M | Significant inhibition | frontiersin.org |
Mechanisms of Preferential Interaction with Cancer Cells (e.g., Membrane Composition, Microvilli)
Specific studies detailing the mechanisms of this compound's interaction with cancer cells have not been extensively reported. However, the general mechanisms for cationic antimicrobial peptides are well-documented and are believed to contribute to their selective anticancer activity. dovepress.com
Membrane Composition: The primary driver of this selectivity is the difference in membrane composition between cancerous and healthy eukaryotic cells. dovepress.com Cancer cell membranes have a net negative charge due to a higher-than-normal surface exposure of anionic molecules like phosphatidylserine (B164497) (PS) and O-glycosylated mucins. dovepress.com Cationic peptides, such as those in the brevinin family, are electrostatically attracted to these negatively charged cancer cell membranes, facilitating a targeted interaction. dovepress.comnih.gov In contrast, normal mammalian cells typically have a more neutral outer membrane, which minimizes this electrostatic attraction. dovepress.com
Anti-Proliferative Effects in Cell Culture Models
While databases list this compound as having anticancer activity, specific studies quantifying its anti-proliferative effects against various cancer cell lines are not widely available in the reviewed literature. frontiersin.org However, extensive research on other members of the Brevinin-1 family demonstrates significant anti-proliferative capabilities in cell culture models.
For instance, Brevinin-1RL1 has been shown to inhibit the growth of several human cancer cell lines, including HCT116 (colon carcinoma), MDA-MB-231 (breast adenocarcinoma), SW480 (colon adenocarcinoma), and A549 (lung carcinoma), with IC₅₀ values typically ranging from 5 to 10 μM. nih.gov Notably, it displayed lower cytotoxicity towards noncancerous cell lines. nih.gov Similarly, Brevinin-1pl and its analogues have demonstrated significant inhibitory effects against MCF-7 breast cancer cells and H838 non-small cell lung cancer cells. nih.govfrontiersin.orgresearchgate.net The primary mechanism for this action is often membrane disruption, leading to necrosis and/or the induction of apoptosis through caspase-dependent pathways. nih.govmdpi.com
Table 1: Anti-proliferative Activity of Selected Brevinin-1 Family Peptides (Data not specific to this compound)
| Peptide | Cancer Cell Line | Effect | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| Brevinin-1RL1 | HCT116 (Colon) | Growth Inhibition | ~5-10 | nih.gov |
| Brevinin-1RL1 | A549 (Lung) | Growth Inhibition | ~5-10 | nih.gov |
| Brevinin-1RL1 | MDA-MB-231 (Breast) | Growth Inhibition | ~5-10 | nih.gov |
| Brevinin-1pl | MCF-7 (Breast) | Anti-proliferative | >10⁻⁵ M | nih.govresearchgate.net |
Immunomodulatory and Anti-Inflammatory Functions
The immunomodulatory and anti-inflammatory activities of this compound have not been specifically detailed in published research. However, studies on other brevinins and related amphibian peptides indicate that this is a significant function of the peptide family. frontiersin.orgnih.gov
Lipopolysaccharide (LPS)-Neutralizing Capabilities
There is no specific data confirming the LPS-neutralizing activity of this compound. However, this is a known property of many cationic antimicrobial peptides. conicet.gov.ar Peptides like Brevinin-1GHd and Brevinin-1BW have been shown to bind to LPS, the major component of the outer membrane of Gram-negative bacteria. nih.govfrontiersin.orgnih.gov This binding can neutralize the endotoxic effects of LPS, which is a potent trigger of inflammatory responses. frontiersin.org For example, Brevinin-1GHd was found to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 mM. frontiersin.orgnih.gov This capability is crucial for preventing the excessive inflammatory cascade seen in septic shock.
Inhibition of Inflammatory Cytokine and Mediator Production (e.g., NO, TNF-α, IL-6, IL-1β)
Direct evidence for this compound's ability to inhibit inflammatory mediators is lacking. However, related peptides in the Brevinin-1 family have demonstrated potent anti-inflammatory effects.
Brevinin-1GHd: This peptide significantly suppresses the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1-beta (IL-1β) in LPS-stimulated RAW 264.7 macrophage cells. frontiersin.orgnih.govfrontiersin.org This inhibition occurs in a concentration-dependent manner and is mediated, at least in part, by the inactivation of the MAPK signaling pathway. frontiersin.orgfrontiersin.org
Brevinin-1BW: This peptide has also shown a significant anti-inflammatory effect in LPS-treated RAW264.7 cells. nih.gov
The ability to suppress these pro-inflammatory cytokines is a key aspect of the anti-inflammatory potential of these peptides. nih.govnih.govmdpi.com
Table 2: Anti-Inflammatory Activity of Brevinin-1GHd (Data not specific to this compound)
| Mediator | Cell Line | Stimulus | Inhibition | Reference |
|---|---|---|---|---|
| NO | RAW 264.7 | LPS | Yes | frontiersin.orgnih.gov |
| TNF-α | RAW 264.7 | LPS | Yes | frontiersin.orgnih.govfrontiersin.org |
| IL-6 | RAW 264.7 | LPS | Yes | frontiersin.orgnih.govfrontiersin.orgjfda-online.comjfda-online.com |
Modulatory Effects on Immune Cell Responses
While it is established that antimicrobial peptides can have profound modulatory effects on the host immune system, specific research on this compound's interaction with immune cells is not available. nih.gov In general, AMPs can influence a wide range of immune cell behaviors. mdpi.comnih.gov They can act as chemoattractants for immune cells, modulate the activation of T-cells and dendritic cells, and influence the differentiation of macrophages. mdpi.comnih.govnih.gov For example, some peptides can skew the immune response towards a Th1 or Th2 phenotype by altering cytokine production profiles. nih.gov This broader immunomodulatory role highlights a potential, though unconfirmed, function for this compound beyond direct antimicrobial action. nih.gov
Other Investigated Biological Activities (In Vitro/Pre-clinical)
The most specifically documented biological activity for this compound is its action against the amphibian chytrid fungus, Batrachochytrium dendrobatidis. Research has shown it to be effective at inhibiting the growth of this pathogen, which is a major driver of amphibian population declines worldwide. frontiersin.orgresearchgate.net
Antifungal Activity: this compound displayed a minimum inhibitory concentration (MIC) of 12.5 µM against Batrachochytrium dendrobatidis. frontiersin.org
Antimicrobial and Hemolytic Activity: Like most members of the Brevinin-1 family, this compound is reported to have antibacterial and hemolytic activity. frontiersin.orgresearchgate.net The broader family is known for potent, broad-spectrum action against Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Some brevinins have also demonstrated antiviral activity against viruses like the herpes simplex virus. researchgate.net
Antiviral Properties
The Brevinin-1 family of peptides, to which this compound belongs, has demonstrated notable antiviral capabilities in preclinical research. Studies on various members of this family have shown activity primarily against enveloped viruses. For instance, brevinin-1 isolated from the frog Rana japonicum is reported to possess activity against both herpes simplex virus type I and type II. researchgate.net The primary mechanism of action is believed to be the direct inactivation of viral particles. nih.gov
Research into brevinin analogues suggests that the antiviral function is robust and not easily compromised by structural modifications. For example, a linear acetamide (B32628) cysteine-methylated version of brevinin-1 was found to retain its antiviral activity. researchgate.net Furthermore, studies on a 13-residue analog of brevinin-1EMa indicated that its antiviral action against enveloped viruses, such as retrovirus, lentivirus, hepatitis C virus, and herpes simplex virus, stems from the disruption of the viral membrane. nih.gov This suggests that the peptides interfere with the virus's structural integrity, a mechanism that is less susceptible to the development of viral resistance compared to agents that target specific viral enzymes. The fact that non-enveloped viruses like the murine norovirus were not susceptible to these peptides further supports the membrane disruption hypothesis. nih.gov This virucidal action, which abolishes the infectivity of the virus, appears to be independent of the peptide's cyclic "Rana-box" domain, as linear analogues have also been shown to be effective. researchgate.net
| Virus Type | Susceptibility to Brevinin-1 Family Peptides | Reference |
| Herpes Simplex Virus Type 1 (HSV-1) | Susceptible | researchgate.netnih.gov |
| Herpes Simplex Virus Type 2 (HSV-2) | Susceptible | researchgate.net |
| Retrovirus | Susceptible | nih.gov |
| Lentivirus | Susceptible | nih.gov |
| Hepatitis C Virus (HCV) | Susceptible | nih.gov |
| Murine Norovirus (non-enveloped) | Not Susceptible | nih.gov |
Wound Healing Modulation (Mechanistic Insights)
While direct research into the wound healing properties of this compound is not extensively documented, studies on other members of the brevinin family, particularly the brevinin-2 (B1175259) subfamily, provide significant mechanistic insights that may be applicable. Amphibian-derived peptides are recognized as potent modulators of the wound repair process, influencing key cellular and molecular events. frontiersin.orgnih.gov The wound healing process is a complex cascade involving inflammation, cell proliferation, and tissue remodeling. nih.govmsjonline.org
Peptides from the brevinin family have been shown to intervene in these phases. For example, Brevinin-2PN was found to promote the healing of scratches in a culture of Human Skin Fibroblast (HSF) cells by inducing cell migration and regulating the expression of growth factors. frontiersin.orgfrontiersin.org Fibroblasts are crucial cells in the proliferative phase of wound healing, responsible for depositing the new extracellular matrix, including collagen. msjonline.orgscielo.br By stimulating their migration, brevinins can accelerate the closure of the wound space.
Furthermore, some brevinins exhibit immunomodulatory effects that are beneficial for healing, especially in the context of infected wounds. Brevinin-2Ta, for instance, was shown to accelerate the healing of infected wounds by modulating re-epithelialization and reducing the continuous phase of inflammation. frontiersin.orgfrontiersin.org This dual action of clearing bacteria and modulating the host's immune and regenerative response makes these peptides particularly effective. frontiersin.org The general mechanisms attributed to amphibian wound-healing peptides include the selective promotion of keratinocyte and fibroblast proliferation and migration, as well as the recruitment and regulation of immune cells like neutrophils and macrophages to the wound site. frontiersin.orgnih.gov These macrophages play a critical role by clearing debris and secreting growth factors, such as Transforming Growth Factor-β1 (TGF-β1), which is a key regulator in all phases of wound healing. frontiersin.org
| Mechanistic Action | Observed in Related Brevinins (e.g., Brevinin-2 subfamily) | Potential Role in Wound Healing | Reference |
| Induction of Cell Migration | Promotes migration of Human Skin Fibroblasts (HSF). | Accelerates wound closure by populating the wound area with matrix-producing cells. | frontiersin.orgfrontiersin.org |
| Regulation of Growth Factors | Modulates the expression of unspecified growth factors. | Orchestrates cell proliferation, differentiation, and matrix synthesis. | frontiersin.orgfrontiersin.org |
| Modulation of Re-epithelialization | Accelerates the process of covering the wound with new epithelium. | Restores the primary skin barrier. | frontiersin.orgfrontiersin.org |
| Immunomodulation | Reduces prolonged inflammation in infected wounds. | Prevents tissue damage from excessive inflammation and promotes transition to the proliferative phase. | frontiersin.orgfrontiersin.org |
| Recruitment of Immune Cells | Attracts neutrophils and macrophages to the wound site. | Facilitates clearance of pathogens and debris, and secretion of healing-associated cytokines. | frontiersin.orgnih.gov |
Vi. Structure Activity Relationship Sar Studies of Brevinin 1prb and Its Analogs
Impact of Amino Acid Substitutions
The specific amino acids in the Brevinin-1PRb sequence play a crucial role in its function. Altering these residues can significantly impact its antimicrobial potency and selectivity.
Cationic residues, such as arginine, lysine (B10760008), and histidine, are fundamental to the antimicrobial action of many peptides, including those in the brevinin family. These positively charged amino acids are key to the initial interaction with negatively charged bacterial membranes.
Studies on brevinin-1 (B586460) analogs have demonstrated the importance of these basic residues. For instance, in the brevinin-1 peptide B1LTe, substituting lysine with D-Arginine within the 'Rana-Box' motif resulted in a modest improvement in its antibacterial performance. nih.gov Similarly, replacing glutamine with D-Arginine enhanced the antibacterial properties of the resulting analog. nih.gov The introduction of a lysine residue in an analog of the brevinin peptide B1AW was shown to generate a peptide with enhanced broad-spectrum antibacterial activity. researchgate.net
The following table summarizes the effects of substituting basic residues in analogs of brevinin-1 peptides:
Table 1: Impact of Basic Residue Substitutions on Brevinin-1 Analog Activity| Original Peptide/Analog | Substitution | Resulting Change in Activity | Reference |
|---|---|---|---|
| B1LTe Analog | Lysine to D-Arginine | Modest enhancement of antibacterial performance | nih.gov |
| B1LTe Analog | Glutamine to D-Arginine | Enhanced antibacterial properties | nih.gov |
| B1AW | Addition of Lysine | Enhanced broad-spectrum antibacterial activity | researchgate.net |
Hydrophobic residues are critical for the ability of antimicrobial peptides to insert into and disrupt the bacterial cell membrane. The degree of hydrophobicity must be carefully balanced, as excessive hydrophobicity can lead to increased toxicity towards host cells.
In studies of the brevinin-1 peptide B1LTe, the substitution of L-amino acids with their D-isomers in the hydrophobic region was explored. nih.gov Replacing L-Leucine with D-Leucine on the hydrophobic face led to fewer changes in antibacterial efficacy compared to substitutions in the hydrophilic region. nih.gov This suggests that the stereochemistry of hydrophobic residues is a key factor in maintaining antimicrobial activity. Further modifications, such as substituting alanine (B10760859) with D-Leucine, augmented the antibacterial capabilities, particularly against Gram-negative bacteria. nih.gov
The table below illustrates the influence of modifying hydrophobic residues on the activity of brevinin-1 analogs:
Table 2: Influence of Hydrophobic Residue Modifications on Brevinin-1 Analog Activity| Original Peptide/Analog | Substitution | Resulting Change in Activity | Reference |
|---|---|---|---|
| B1LTe | L-Leucine to D-Leucine | Fewer alterations in antibacterial efficacy | nih.gov |
| D-9L (B1LTe analog) | Alanine to D-Leucine | Augmented antibacterial capabilities against Gram-negative strains | nih.gov |
| Brevinin-1BYa | Phenylalanine to Leucine | Fourfold lower potency against C. albicans | researchgate.net |
Modifications of Basic Residues (Arginine, Lysine, Histidine)
Role of Specific Structural Motifs
A characteristic feature of many brevinin-1 peptides is the "Rana-box," a cyclic heptapeptide (B1575542) domain at the C-terminus formed by a disulfide bond between two cysteine residues. mdpi.com This structure is believed to play a crucial role in membrane targeting. mdpi.com
However, research has shown that this cyclic domain is not always essential for antimicrobial activity. researchgate.net Some naturally occurring brevinin-1 family peptides lack this cyclic structure but still potently inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net Studies on Brevinin-1GHa revealed that while the Rana-box was necessary for its full antimicrobial activity, its removal or relocation could reduce hemolytic activity, albeit with a concurrent decrease in antimicrobial potency. researchgate.netnih.gov Furthermore, a linearized analog of Brevinin-1E, where the disulfide bridge was chemically modified, showed significantly less hemolytic activity while retaining antibacterial properties. researchgate.netnih.gov
The N-terminal region of brevinin-1 peptides is typically hydrophobic and highly conserved, often featuring an FLP-tripeptide motif. nih.gov This region is crucial for the peptide's antimicrobial and hemolytic activities. nih.gov Truncating the N-terminus of a brevinin-1 analog, B1A, led to a significant decrease in both its ability to kill bacteria and its toxicity to red blood cells. nih.gov
Similarly, hydrophobicity is crucial for membrane disruption, but too much can lead to non-specific interactions and high hemolytic activity. mdpi.com Structure-activity relationship studies on various brevinin analogs have consistently shown that achieving an optimal balance between these two physicochemical properties is essential for developing potent and selective antimicrobial peptides. nih.gov For example, in the design of analogs for Temporin-1CEh, a related frog-skin peptide, it was found that a careful balance of hydrophobicity and cationicity was required to improve biological activity. nih.gov
Contributions of N-Terminal Regions to Activity
Peptide Truncations and Derivatives
Peptide truncation is a common strategy in medicinal chemistry to identify the minimal sequence required for activity, reduce synthesis costs, and improve the therapeutic index. researchgate.net For the Brevinin-1 family, this typically involves the systematic deletion of amino acid residues from the N-terminus or the C-terminus, which includes the conserved "Rana box" domain. researchgate.net
Design and Synthesis of Shortened Peptide Analogs
The design of shortened Brevinin-1 analogs is guided by the peptide's distinct structural regions: the often hydrophobic N-terminal domain and the C-terminal cyclic "Rana box" (Cys-(Xaa)4-Lys-Cys). mdpi.com The synthesis of these truncated derivatives is typically accomplished using well-established methods like Fmoc-strategy solid-phase peptide synthesis (SPPS), which allows for the precise construction of the desired amino acid sequence. rsc.org
Common truncation strategies applied to Brevinin-1 peptides include:
N-terminal Deletion: Removing amino acids from the N-terminus to investigate the role of the hydrophobic face of the peptide in its mechanism of action and cytotoxicity. researchgate.net
C-terminal Truncation (Rana Box Removal): Synthesizing analogs that lack the entire C-terminal cyclic domain to assess its importance for antimicrobial activity and structural stability. researchgate.net Studies have shown that this disulfide-bridged loop can be crucial for the function of some Brevinin-1 peptides. nih.gov For instance, to study the role of the Rana box in Brevinin-1GHa, an analog named Brevinin-1GHb was synthesized, which consisted of the first 18 amino acids of the parent peptide but lacked the C-terminal cyclic structure. researchgate.net
Evaluation of Retained and Modified Biological Activities
The evaluation of shortened analogs reveals a complex relationship between peptide length, structure, and function. Truncation can lead to significant, and sometimes divergent, changes in antimicrobial and hemolytic activities.
Studies on Brevinin-1E demonstrated that deleting three amino acids from the N-terminal end dramatically reduced hemolytic activity while not substantially affecting antimicrobial potency. researchgate.net This suggests that the extreme N-terminus is a key determinant of cytotoxicity. In contrast, when the C-terminal Rana box was removed from Brevinin-1GHa to create Brevinin-1GHb, the analog only retained weak activity against Staphylococcus aureus and lost the broad-spectrum activity of the parent peptide, indicating the necessity of the Rana box for its full antimicrobial function. researchgate.net Similarly, truncating two different domains from a designed Brevinin-1 peptide, B1A, resulted in analogs (B1A1 and B1A2) with markedly decreased antimicrobial and hemolytic activity, which was attributed to a loss of helicity and other crucial physicochemical properties like chain length and charge. mdpi.com
The following table summarizes representative findings from truncation studies on Brevinin-1 family peptides, illustrating the typical effects on biological activity.
| Peptide Name | Modification | Antimicrobial Activity | Hemolytic Activity | Reference |
| Brevinin-1E | Parent Peptide | Potent | High | researchgate.net |
| Brevinin-1E (Δ1-3) | N-terminal 3-residue deletion | Maintained | Dramatically Reduced | researchgate.net |
| Brevinin-1GHa | Parent Peptide | Broad-spectrum | High | researchgate.net |
| Brevinin-1GHb | C-terminal "Rana Box" deletion | Narrow-spectrum (S. aureus only) | Not specified | researchgate.net |
Stereochemical Modifications
Stereochemical modification, particularly the substitution of naturally occurring L-amino acids with their D-enantiomers, is a powerful tool for developing peptide-based therapeutics. nih.gov This strategy is employed to enhance peptide stability against enzymatic degradation by proteases and to modulate biological activities by altering the peptide's secondary structure. mdpi.com
Vii. Methodological Approaches in Brevinin 1prb Research
Peptide Isolation and Purification Techniques
The initial step in studying Brevinin-1PRb, which is found in the skin secretions of the Oregon spotted frog (Rana pretiosa), involves its isolation and purification. novoprolabs.comnih.gov This process separates the peptide from a complex mixture of other molecules.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for purifying peptides like this compound. formulationbio.comnih.gov This method separates molecules based on their hydrophobicity. formulationbio.com The sample, containing the frog's skin secretions, is introduced into a column packed with a nonpolar stationary phase (e.g., C18). formulationbio.com A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, is then passed through the column. formulationbio.comnih.gov
By gradually increasing the concentration of the organic solvent, the hydrophobicity of the mobile phase is increased. nih.gov Less hydrophobic molecules elute from the column first, while more hydrophobic peptides like this compound are retained longer and elute later. This allows for the effective separation of this compound from other components in the crude secretion. The separated peptides are detected as they exit the column, often by monitoring their absorbance at a specific wavelength (e.g., 220 nm). nih.gov
Mass Spectrometry for Peptide Identification
Following purification by RP-HPLC, mass spectrometry (MS) is employed to identify and determine the primary structure of this compound. researcher.lifenih.govthermofisher.com MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight of the peptide. thermofisher.com
In a common approach known as "bottom-up" proteomics, the purified peptide is first enzymatically digested, often with trypsin, to break it into smaller fragments. nih.gov These fragments are then introduced into the mass spectrometer. The instrument measures the m/z of these peptide fragments. Further fragmentation of selected peptides within the mass spectrometer (tandem mass spectrometry or MS/MS) generates a series of fragment ions. nih.gov The mass differences between these fragment ions correspond to individual amino acids, allowing for the determination of the peptide's amino acid sequence. nih.gov This sequence information is then used to definitively identify the peptide as this compound. cpu-bioinfor.org
Biological Activity Assays
Once purified and identified, the biological activity of this compound is assessed using various assays to determine its antimicrobial efficacy.
Time-Kill Kinetics Studies
Time-kill kinetics assays provide a dynamic view of an antimicrobial agent's effect over time. emerypharma.com These studies help to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity. emerypharma.com In this assay, a specific concentration of this compound (often multiples of the MIC) is added to a bacterial culture. nih.gov Samples are then taken at various time points, diluted, and plated to determine the number of viable bacteria (colony-forming units or CFU). emerypharma.comnih.gov A rapid and significant reduction in CFU over time indicates bactericidal activity. For example, some brevinin-1 (B586460) analogues have demonstrated the ability to eliminate tested strains within 30 minutes at concentrations of 2- and 4-fold the MIC. nih.gov
MTT and SYTOX Green Assays for Cell Viability and Membrane Integrity
The MTT assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In the context of this compound research, it can be used to evaluate the peptide's cytotoxicity against both microbial and mammalian cells. frontiersin.org
The SYTOX Green assay is used to assess cell membrane integrity. frontiersin.org SYTOX Green is a fluorescent dye that cannot penetrate the intact cell membranes of living cells. thermofisher.comnih.gov However, if a cell's membrane is compromised, as is often the case when antimicrobial peptides are active, the dye can enter the cell and bind to its nucleic acids, resulting in a significant increase in fluorescence. thermofisher.comnih.gov This assay is therefore a powerful tool for investigating whether this compound's mechanism of action involves membrane disruption. frontiersin.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| This compound |
| Brevinin-1PRa |
| Brevinin-1 |
| Brevinin-2PRa |
| Esculentin-2 |
| MTT |
| Ranatuerin-2PRe |
| SYTOX Green |
| Trifluoroacetic acid |
Cytokine Measurement Techniques (e.g., ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and powerful tool for detecting and quantifying proteins, such as cytokines, in biological samples. While antimicrobial peptides (AMPs) are known to sometimes modulate the immune system, specific studies detailing the use of ELISA to measure cytokine responses (e.g., TNF-α, IL-6, IL-10) to this compound exposure are not extensively documented in publicly available research.
However, the methodology remains highly relevant. In principle, a sandwich ELISA could be employed to assess the immunomodulatory effects of this compound. This would involve coating a microplate with a capture antibody specific to a particular cytokine. Cell culture supernatant or serum, previously exposed to this compound, would then be added. If the cytokine is present, it binds to the capture antibody. Subsequently, a second, detection antibody (linked to an enzyme) that also recognizes the cytokine is introduced, creating a "sandwich." The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of cytokine present. This quantitative data would be crucial for understanding if this compound triggers a pro-inflammatory or anti-inflammatory response.
Molecular Biology Techniques
Molecular biology is fundamental to understanding the genetic basis of this compound. These techniques allow for the discovery of the peptide's precursor gene and the analysis of its expression.
This compound was identified as one of several antimicrobial peptides from the skin secretions of the Oregon spotted frog, Rana pretiosa. The foundational technique for such discoveries is the construction and screening of a complementary DNA (cDNA) library.
The process begins with the isolation of messenger RNA (mRNA) from the frog's skin tissue, which contains the transcripts for all proteins being produced, including the precursor for this compound. This isolated mRNA is then used as a template for the enzyme reverse transcriptase to synthesize a complementary DNA (cDNA) strand. The result is a collection of double-stranded cDNA molecules representing all the genes being actively expressed in the frog's skin.
These cDNAs are then inserted into cloning vectors (such as plasmids or bacteriophages), creating a "cDNA library." This library is a large collection of host cells (typically bacteria), with each cell containing a vector with a single cDNA insert. To find the specific clone containing the this compound precursor sequence, the library is screened using a molecular probe. This probe is a short, labeled DNA sequence designed based on conserved regions of other known Brevinin-family peptides. Through hybridization, the probe binds to its complementary sequence, allowing for the identification and isolation of the specific clone carrying the this compound gene. This clone can then be sequenced to deduce the full amino acid sequence of the peptide precursor.
Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive method used to measure the expression levels of specific genes. While specific studies quantifying the expression of the this compound precursor gene are not prominent, qRT-PCR is the standard methodology for such analysis. For instance, qRT-PCR has been used to quantify the presence of the pathogenic fungus Batrachochytrium dendrobatidis (Bd) on the skin of Rana pretiosa, a pathogen that could influence the expression of defensive peptides. karishmakaushiklab.comnih.gov
The process involves first isolating total RNA from the frog's skin and converting it to cDNA, as described above. This cDNA then serves as the template in a PCR reaction that uses primers specific to the this compound precursor gene. The reaction is monitored in "real-time" through the use of a fluorescent dye that binds to double-stranded DNA. As the target gene is amplified, the fluorescence intensity increases, and the cycle at which the signal crosses a set threshold (the Cq value) is recorded.
By comparing the Cq value of the this compound gene to that of a stably expressed reference gene (a "housekeeping" gene), researchers can determine the relative abundance of the this compound transcript. This allows for the investigation of how its expression might change in response to various stimuli, such as developmental stage, seasonal changes, or infection.
cDNA Library Construction and Screening
Peptide Synthesis and Engineering
To conduct functional studies and develop improved analogs, researchers require pure, synthetic peptides. Chemical synthesis allows for the production of this compound and the creation of novel variants with enhanced properties.
The primary method for producing this compound and its analogs for research is Solid-Phase Peptide Synthesis (SPPS). researchgate.netnih.gov This technique involves building a peptide chain one amino acid at a time while the C-terminus is covalently attached to an insoluble solid support (resin).
The synthesis cycle consists of several key steps:
Deprotection: The first amino acid, attached to the resin, has a temporary protecting group (commonly Fmoc) on its N-terminus. This group is removed using a chemical reagent, exposing a free amine.
Activation and Coupling: The next amino acid in the sequence, with its own N-terminal protecting group, is chemically activated and added to the reaction vessel. It forms a peptide bond with the free amine of the resin-bound amino acid.
Washing: Excess reagents are washed away, leaving the elongated, resin-bound peptide.
This cycle is repeated for each amino acid in the sequence. Once the full peptide is assembled, it is cleaved from the resin, and any permanent protecting groups on the amino acid side chains are removed. The crude peptide is then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). SPPS is highly efficient and allows for the straightforward synthesis of numerous peptide analogs for structure-activity relationship studies. frontiersin.orgresearchgate.net
A major goal in this compound research is to engineer analogs with improved therapeutic potential—specifically, to maximize antimicrobial or anticancer efficacy while minimizing toxicity to host cells (e.g., hemolytic activity). This is achieved through rational design, where specific changes are made to the peptide's amino acid sequence based on an understanding of its structure-activity relationship.
Key strategies for the Brevinin family include:
Modulating Hydrophobicity and Amphipathicity: The balance between hydrophobic and hydrophilic residues is critical for membrane interaction. Substitutions can be made to fine-tune this balance. For example, inserting tryptophan (Trp) can enhance interaction with the nonpolar region of microbial membranes.
Altering Net Positive Charge: The cationic nature of AMPs is crucial for their initial electrostatic attraction to negatively charged microbial membranes. Substituting neutral or acidic amino acids with basic residues like Lysine (B10760008) (Lys) or Arginine (Arg) can increase the net positive charge and potentially enhance antimicrobial activity. However, this can sometimes also increase hemolytic activity, requiring a careful balance.
Incorporating D-Amino Acids: Replacing naturally occurring L-amino acids with their non-natural D-isomers at specific positions can be a powerful strategy. This can increase the peptide's resistance to degradation by host proteases and, in some cases, has been shown to reduce hemolytic activity without compromising antimicrobial potency, thereby increasing the peptide's selectivity and therapeutic index. researchgate.net
Truncation and Alanine (B10760859) Scanning: Creating shorter versions (truncates) of the peptide or systematically replacing each amino acid with Alanine can help identify the minimal active sequence and which residues are most critical for its function.
These strategies allow for the systematic optimization of this compound's properties, moving it closer to a viable therapeutic candidate.
Data Tables
Table 1: Examples of Rationally Designed Brevinin-1 Analogs and Their Outcomes
| Parent Peptide | Analog / Modification Strategy | Key Findings | Reference |
| Brevinin-1LTe | Substitution with D-amino acids; Lysine-to-Arginine substitution. | The analog "5R" showed the highest selectivity and effectiveness against MRSA, both in vitro and in vivo. It also had remarkable stability in saline and serum. | researchgate.net |
| Brevinin-1pl | Substitution with Lysine (brevinin-1pl-6K). | Reduced hemolytic activity while maintaining moderate bactericidal activity against Gram-negative bacteria. | |
| Brevinin-1pl | Substitution with Arginine (brevinin-1pl-2R, brevinin-1pl-5R). | Enhanced activity against Gram-positive bacteria but also significantly increased hemolytic activity. | |
| Brevinin-1pl | Substitution with Histidine (brevinin-1pl-3H). | Diminished activity against Gram-negative bacteria but reduced hemolysis, indicating improved selectivity. Showed some antifungal activity. | |
| Brevinin-1PLb | Substitution of Asn11 with Lys to create peptide "B1A". | Designed to combine the properties of Brevinin-1PLb and Brevinin-1PLc. Showed antimicrobial activity but also high hemolytic activity. | |
| Brevinin-1BYa | Single amino acid substitution (Phe12 -> Leu). | Resulted in a fourfold lower potency against C. albicans. |
Viii. Future Directions and Research Perspectives on Brevinin 1prb
Elucidation of Broader Biological Activities and Their Underlying Mechanisms
While the direct antimicrobial functions of Brevinin-1PRb are an area of active interest, its potential influence on the host immune system and its efficacy against a wider range of pathogens remain largely unexplored. Future research must delve into these secondary activities to build a comprehensive biological profile of the peptide.
Antimicrobial peptides (AMPs) are increasingly recognized not just as direct pathogen killers but also as crucial modulators of the innate immune response. researchgate.netijpsonline.com Many AMPs can influence host cell processes such as cytokine release, chemotaxis, and inflammation, which are critical for resolving infections. nih.gov For instance, some amphibian-derived peptides have been shown to augment the expression of pro-inflammatory cytokines like TNF-α and IL-1β in macrophage cell lines. researchgate.net
Currently, specific data on the immunomodulatory effects of this compound is lacking. A critical future direction is to systematically investigate its ability to modulate host immune functions. Research should focus on:
Macrophage and Lymphocyte Activity: Assessing the peptide's effect on macrophage phagocytosis and lymphocyte proliferation. researchgate.net
Cytokine and Chemokine Profiling: Determining if this compound can stimulate the release of key signaling molecules such as interleukins (e.g., IL-6) and monocyte chemoattractant protein-1 (MCP-1) in immune cells. nih.gov
Signaling Pathway Analysis: Identifying the specific intracellular signaling pathways (e.g., NF-κB, MAPK) that the peptide may activate or inhibit to exert its immunomodulatory effects.
Understanding these activities is essential, as an ideal therapeutic agent should not only combat pathogens but also positively regulate the host's immune response to control inflammation and promote healing. nih.gov
The structural characteristics of many AMPs, including their amphipathic and cationic nature, allow them to interact with and disrupt the lipid envelopes of various pathogens, including viruses. nih.gov This mechanism suggests a potential for broad-spectrum antiviral activity. Peptides and their synthetic mimics, peptoids, have demonstrated potent activity against enveloped viruses like Herpes Simplex Virus (HSV) and even SARS-CoV-2, often by directly damaging the viral envelope and rendering the particles non-infective. nih.gov The primary mechanism can involve inhibiting viral attachment to host cells, preventing penetration, or disrupting viral replication. nih.govscielo.sa.crfrontiersin.org
The antiviral profile of this compound is a significant knowledge gap. Future research should prioritize screening this compound and its analogs against a diverse panel of clinically relevant viruses, particularly enveloped viruses beyond HSV. Key research questions include:
Does this compound exhibit direct virucidal activity?
Can it inhibit viral entry by blocking viral glycoproteins or host cell receptors like heparan sulfate (B86663)? frontiersin.org
Does it interfere with intracellular viral replication processes? nih.gov
Answering these questions could position this compound as a candidate for developing broad-spectrum antiviral therapeutics, a critical need in an era of emerging viral diseases.
Deeper Exploration of Immunomodulatory Pathways
Advanced Peptide Engineering and Design
The native sequence of this compound provides a natural scaffold that can be systematically modified to enhance its therapeutic properties. Modern peptide engineering leverages computational power and novel chemical strategies to create next-generation peptide drugs with optimized activity, stability, and selectivity.
Computational and machine learning approaches are revolutionizing drug discovery by enabling the de novo design of peptides with tailored functionalities. frontiersin.orgresearchgate.net Algorithms like Generative Adversarial Networks (GANs) and Quantitative Structure-Activity Relationship (QSAR) models can generate and screen vast virtual libraries of peptide sequences to identify candidates with optimized properties. frontiersin.orgelifesciences.org These methods focus on key physicochemical parameters such as charge, hydrophobicity, amphipathicity, and helical structure, which are crucial determinants of antimicrobial efficacy. mdpi.comrsc.org
Future research should apply these in silico tools using the this compound sequence as a design template. The goals of this computational approach would be to:
Generate novel peptide sequences with predicted high antimicrobial activity and low hemolytic (toxic) effects. mdpi.com
Optimize the peptide's length, as studies have shown that for some de novo peptides, an optimal length of around 24 residues provides maximum antibacterial potency without increasing toxicity. nih.gov
Improve stability by modifying the amino acid composition to create more robust molecules for therapeutic development. mdpi.com
This strategy can accelerate the discovery of potent and safe drug candidates, bypassing some of the time-consuming and costly steps of traditional laboratory screening. researchgate.netbiorxiv.org
Peptide hybridization is a powerful strategy that involves combining sequences or functional domains from two or more distinct bioactive peptides into a single new molecule. nih.gov This approach aims to create chimeric peptides with enhanced potency, a broader spectrum of activity, or novel functions that the parent molecules lack. nih.gov For example, a highly toxic but potent peptide could be hybridized with a non-toxic but less active peptide to generate a variant that is both safe and effective.
The this compound sequence is an excellent candidate for this strategy. Future research could explore the creation of hybrid molecules by fusing all or part of the this compound sequence with other functional peptides, such as:
Other AMPs: Combining with sequences from different peptide families (e.g., temporins, dermaseptins) could broaden the antimicrobial spectrum. researchgate.net
Cell-Penetrating Peptides (CPPs): Fusing this compound to a CPP could enhance its ability to enter host cells to target intracellular pathogens.
Targeting Moieties: Conjugating the peptide to a sequence that targets specific cancer cells or microbial receptors could increase its selectivity and reduce off-target effects.
This modular approach to peptide design holds immense potential for tuning the biological activity of this compound for specific therapeutic applications. nih.gov
Computational Design for De Novo Peptide Generation with Optimized Properties
Exploration of Biotechnological Production Methods
For any peptide to move from a research curiosity to a viable therapeutic, a reliable and cost-effective method for large-scale production is essential. While chemical synthesis is feasible for small quantities, it is often too expensive for commercial-scale manufacturing. nih.gov Biotechnological production using recombinant DNA technology offers a scalable and more economical alternative. researchgate.net
Prokaryotic systems, particularly Escherichia coli, are widely used for recombinant protein production due to their rapid growth and high yields. nih.govmdpi.com However, producing AMPs like brevinins presents challenges, including their potential toxicity to the bacterial host and the difficulty of ensuring proper folding, especially the formation of the C-terminal disulfide bridge found in the "Rana box" motif of Brevinin-1 (B586460). nih.govresearchgate.net
A common and successful strategy is the use of a fusion protein system. researchgate.net In this approach, the AMP is expressed as part of a larger, non-toxic protein (e.g., Thioredoxin), which protects the host cell and can prevent proteolytic degradation of the peptide. nih.govnih.gov Following purification of the fusion protein, the target peptide is cleaved and isolated. This method has been successfully used to produce other brevinins, such as Brevinin-2GU and Brevinin-2R. nih.govnih.gov
Future research must focus on developing and optimizing a robust recombinant production system for this compound. This would involve:
Cloning the this compound gene sequence into a suitable expression vector, likely as a fusion construct.
Optimizing expression conditions in hosts like E. coli or yeast systems such as Pichia pastoris, which may offer advantages for folding and secretion. researchgate.net
Developing efficient purification and cleavage protocols to yield large quantities of the pure, biologically active peptide.
Successfully establishing a biotechnological production pipeline is a critical step to supply sufficient material for advanced preclinical and clinical studies.
Data Tables
Table 1: Proposed Future Research Areas for this compound
| Research Area | Specific Focus | Rationale and Objective |
|---|---|---|
| Immunomodulation | Analysis of cytokine/chemokine release and immune cell activation. | To determine if this compound can beneficially modulate the host immune response, a key feature of modern anti-infective therapies. |
| Antiviral Spectrum | Screening against a panel of enveloped viruses (e.g., Influenza, Coronaviruses). | To explore the potential of this compound as a broad-spectrum antiviral agent, leveraging its membrane-active properties. |
| Computational Design | Use of GANs and QSAR to generate de novo analogs. | To rapidly design and identify new peptide sequences based on this compound with enhanced potency and reduced toxicity. frontiersin.orgmdpi.com |
| Hybrid Peptides | Fusion of this compound with cell-penetrating or targeting peptides. | To create novel molecules with improved bioavailability, enhanced efficacy, and greater selectivity for specific pathogens or cells. nih.gov |
| Biotechnological Production | Development of a recombinant fusion protein expression system in E. coli. | To enable cost-effective, large-scale production of the peptide, which is essential for advanced testing and potential clinical use. nih.govresearchgate.net |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 5,10,15,20-tetrakis(1-methyl-4-pyridinio)porphyrin tetraiodide (TMePyP) |
| 5,10,15,20-tetrakis(4-(3-pyridyl-n-propanoyl)oxyphenyl)porphyrin tetrabromide |
| 5,10,15,20-tetrakis(4-(6-pyridyl-n-hexanoyl)oxyphenyl)porphyrin tetrabromide |
| Acyclovir |
| Anoplin |
| This compound |
| Brevinin-2GU |
| Brevinin-2R |
| Decoralin |
| Dermaseptins |
| IL-1β (Interleukin-1 beta) |
| IL-6 (Interleukin-6) |
| MCP-1 (Monocyte Chemoattractant Protein-1) |
| Pluronic F127 |
| Protonectin |
| Temporin A |
| Temporins |
| Thioredoxin |
| TNF-α (Tumor Necrosis Factor-alpha) |
Recombinant Expression Systems for Scalable Production
The transition of this compound from a laboratory curiosity to a viable biotechnological product is critically dependent on the development of efficient and scalable production methods. Chemical synthesis, while suitable for small quantities for research, is often not cost-effective for large-scale production. nih.gov Therefore, recombinant expression systems are a key focus for producing antimicrobial peptides (AMPs) like this compound in larger quantities. nih.gov
Various host systems are available for recombinant protein production, each with its own set of advantages and challenges. These include prokaryotic systems like Escherichia coli, and eukaryotic systems such as yeast (Saccharomyces cerevisiae, Pichia pastoris), insect cells, and mammalian cells. nih.govmdpi.com The choice of system depends on factors like the complexity of the target peptide, the need for post-translational modifications, and desired yield. For peptides like this compound, which contains a disulfide bond forming the "Rana-box" domain, proper folding is crucial for its biological activity. nih.govmdpi.com
Escherichia coli is a commonly used host due to its rapid growth and high expression levels. nih.gov To prevent the expressed antimicrobial peptide from being toxic to the host bacterium and to protect it from proteolytic degradation, it is often produced as a fusion protein. nih.gov Systems utilizing fusion partners like Thioredoxin (Trx) or Glutathione S-transferase (GST) have been successfully used for other Brevinin family peptides. nih.gov For instance, Brevinin-2GU, another member of the brevinin family, was expressed in E. coli as a Trx fusion protein, reaching an expression level of up to 45% of the total cell proteins. nih.gov After purification and cleavage of the fusion partner, a final yield of 1.7 mg of functional peptide was obtained. nih.gov While specific yield data for this compound is not extensively published, these results with a related peptide suggest the feasibility of using E. coli for its production.
Eukaryotic systems, such as yeast and insect cells, offer the advantage of more complex post-translational modifications, which can be critical for the correct folding and activity of peptides with disulfide bridges. mdpi.com Although generally associated with lower yields and higher costs compared to prokaryotic systems, they can produce proteins that are more similar to their native form. nih.gov The development of optimized expression vectors and high-density cell culture techniques continues to improve the yields from these systems. mdpi.com
| Expression System | Key Advantages | Potential Challenges for this compound Production | Reported Yields for Related AMPs |
| Escherichia coli | - Rapid growth- High yield- Low cost | - Potential for inclusion body formation- Lack of complex post-translational modifications- Potential toxicity of the peptide to the host | Up to 45% of total cell protein (Brevinin-2GU fusion protein) nih.gov |
| Yeast | - Capable of post-translational modifications- High-density culture is possible- Secretion of the peptide simplifies purification | - Lower yields than bacteria- Potential for hyperglycosylation | Variable, can offer high yields for some proteins mdpi.com |
| Insect Cells | - Good for proteins requiring complex folding and disulfide bonds- High level of protein expression | - More time-consuming than bacterial systems- Higher cost | Yields can reach up to 500 mg/L for some recombinant proteins. |
| Mammalian Cells | - Produces proteins with the most native structure and modifications- High functional activity | - Most expensive system- Slowest growth rate- More demanding culture conditions | Can produce gram-per-liter yields in transient systems. |
This table is generated based on general knowledge of expression systems and specific data for related antimicrobial peptides.
Future research will likely focus on optimizing expression and purification protocols for this compound in these systems, potentially exploring novel fusion partners or engineered host strains to maximize the yield of the active peptide.
Non-Therapeutic Biotechnological Applications
The potent and broad-spectrum antimicrobial activity of this compound, coupled with its ability to disrupt biofilms, makes it an attractive candidate for various non-therapeutic biotechnological applications aimed at preventing microbial contamination and growth.
The prevention of biofilm formation on surfaces is a major challenge in various fields, from medical devices to industrial equipment. sci-hub.se Antimicrobial peptides can be immobilized on surfaces to create coatings that actively kill microbes or prevent their initial attachment. sci-hub.se Research has shown that peptides from the Brevinin-1 family can be successfully attached to surfaces. For example, a study demonstrated the immobilization of Brevinin-1GHd onto gold chips to study its interaction with lipopolysaccharides (LPS). nih.govresearchgate.net This indicates the feasibility of anchoring these peptides to a solid substrate while retaining their biological interaction capabilities.
The strategy for immobilization is crucial for the resulting antimicrobial efficacy. rsc.org Covalent attachment of AMPs to surfaces can provide long-lasting antimicrobial properties. sci-hub.se The orientation and density of the immobilized peptides significantly influence their ability to interact with and disrupt microbial membranes. rsc.org Future research in this area will likely involve developing and optimizing methods for the stable and functional immobilization of this compound or its more potent and less cytotoxic analogs onto a variety of materials, such as titanium for medical implants or polymers for food packaging. sci-hub.se A patent review has highlighted the development of titanium surfaces coated with antimicrobial peptides that show broad-spectrum activity and prevent biofilm formation by pathogens like S. aureus and E. coli. sci-hub.se
Biocides are chemical agents used to kill or control harmful organisms like bacteria and viruses on surfaces and in liquids. tandfonline.com Disinfectants are a class of biocides used to decontaminate surfaces, with different levels of activity (low, intermediate, high) depending on the range of microorganisms they can inactivate. tandfonline.com The rapid, membrane-disrupting action of Brevinin-1 peptides against a wide array of microbes makes them interesting candidates for the development of novel disinfectants. mdpi.com
A study investigating a designed analogue of a Brevinin-1 peptide, named OSf, demonstrated its effectiveness in a pig skin disinfection model. mdpi.com The peptide solution was able to clear a wound surface infected with bacteria, suggesting its potential application as a topical disinfectant. mdpi.com The advantages of using a peptide-based disinfectant could include a lower likelihood of inducing microbial resistance compared to some traditional chemical biocides and better biocompatibility.
Future research could focus on formulating this compound or its optimized variants into stable and effective disinfectant solutions. This would involve assessing its efficacy against a broad panel of clinically and industrially relevant microbes, its stability under various storage conditions, and its compatibility with different materials. The development of such peptide-based biocides could offer a new generation of disinfectants for use in healthcare settings, the food industry, and for general hygiene. tandfonline.com
Q & A
Q. What experimental methodologies are recommended to determine the antimicrobial efficacy of Brevinin-1PRb against multidrug-resistant pathogens?
To assess antimicrobial efficacy, employ standardized in vitro assays such as broth microdilution (to determine minimum inhibitory concentrations, MICs) and time-kill kinetics to evaluate bactericidal activity. For example, use clinical isolates of Pseudomonas aeruginosa or Staphylococcus aureus to test this compound’s potency under varying pH and ionic conditions. Include controls like polymyxin B for comparison. Validate results with transmission electron microscopy (TEM) to visualize membrane disruption .
Q. How can researchers structurally characterize this compound to identify key residues responsible for its bioactivity?
Use nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography to resolve the peptide’s tertiary structure. Pair this with alanine-scanning mutagenesis to systematically replace residues (e.g., hydrophobic or cationic regions) and test antimicrobial activity. Circular dichroism (CD) spectroscopy under membrane-mimetic environments (e.g., SDS micelles) can correlate structural flexibility with function .
Q. What in vitro models are suitable for evaluating this compound’s cytotoxicity toward mammalian cells?
Employ hemolysis assays using red blood cells and MTT assays on human keratinocyte (HaCaT) or fibroblast cell lines. Calculate the therapeutic index (TI = HC50 / MIC) to balance efficacy and safety. Include comparisons with clinical antimicrobial peptides (e.g., melittin) to contextualize toxicity thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different experimental models (e.g., in vitro vs. in vivo)?
Discrepancies often arise from differences in bioavailability , host immune interactions , or experimental design (e.g., infection site specificity). To address this:
Q. What strategies optimize the therapeutic index of this compound while retaining antimicrobial activity?
- Sequence modification : Introduce D-amino acids or cyclization to enhance protease resistance.
- Lipid nanoparticle encapsulation : Improves biodistribution and reduces renal clearance.
- Synergistic combinations : Test with conventional antibiotics (e.g., ciprofloxacin) using checkerboard assays to identify fractional inhibitory concentration indices (FICIs) .
Q. How should researchers design studies to investigate this compound’s immunomodulatory effects in chronic infections?
- Use transcriptomic profiling (RNA-seq) on infected macrophages treated with this compound to map cytokine/chemokine pathways.
- Employ flow cytometry to quantify immune cell recruitment (e.g., neutrophils, T-cells) in ex vivo infected tissue models.
- Validate findings with knockout murine models (e.g., IL-6⁻/⁻) to isolate peptide-specific immune modulation .
Methodological Challenges
Q. What statistical approaches are critical for analyzing dose-response relationships in this compound studies?
Q. How can researchers address reproducibility issues in this compound’s membrane-disruption assays?
- Standardize lipid compositions in artificial membranes (e.g., POPG:POPE vesicles) to mimic pathogen-specific membranes.
- Use calcein leakage assays with controlled vesicle sizes (extruded through 100 nm filters).
- Report detailed protocols for peptide solubilization (e.g., trifluoroethanol gradients) to minimize aggregation artifacts .
Data Interpretation Frameworks
Q. How should conflicting data on this compound’s mechanism of action (e.g., pore formation vs. intracellular targeting) be reconciled?
- Combine single-molecule imaging (e.g., atomic force microscopy) with confocal microscopy using fluorescently labeled peptides.
- Perform proteomic profiling of bacterial cells post-treatment to identify intracellular targets (e.g., DNA-binding proteins).
- Apply molecular dynamics simulations to model peptide-lipid interactions under physiological conditions .
Q. What criteria define a robust structure-activity relationship (SAR) study for this compound analogs?
- Test ≥10 analogs with systematic residue substitutions.
- Corrogate bioactivity data (MICs, hemolysis) with quantitative SAR (QSAR) models using descriptors like hydrophobicity or charge density.
- Validate predictive models via leave-one-out cross-validation .
Ethical and Reporting Considerations
Q. How should researchers address ethical concerns in animal studies involving this compound?
Q. What metadata is essential for sharing this compound datasets in public repositories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
